molecular formula C19H16ClN3OS B11522209 2-(4-chlorophenyl)-N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide

2-(4-chlorophenyl)-N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide

Cat. No.: B11522209
M. Wt: 369.9 g/mol
InChI Key: SLBGQZPOHMWDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile
  • Indole derivatives with similar biological activities

Uniqueness

1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2-METHYLQUINOLIN-8-YL)THIOUREA is unique due to its specific combination of a quinoline ring and a thiourea moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide

InChI

InChI=1S/C19H16ClN3OS/c1-12-5-8-14-3-2-4-16(18(14)21-12)22-19(25)23-17(24)11-13-6-9-15(20)10-7-13/h2-10H,11H2,1H3,(H2,22,23,24,25)

InChI Key

SLBGQZPOHMWDBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=S)NC(=O)CC3=CC=C(C=C3)Cl)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.